2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrimidine ring substituted with a hydroxy group, a phenyl group, and a sulfanyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-halo derivatives with sulfur-containing reagents . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and sulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-thioxopyrimidines: These compounds also contain a sulfur atom at the 2-position of the pyrimidine ring and exhibit similar biological activities.
4-hydroxy-2-quinolones: These compounds share the hydroxy group and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and sulfanyl groups allows for versatile chemical modifications and interactions with biological targets .
Biological Activity
2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide is a heterocyclic compound with potential biological activity. Its structure features a pyrimidine ring, a thioether linkage, and an acetamide group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
Structural Features
- Pyrimidine Ring : The presence of the pyrimidine moiety is significant for its biological interactions.
- Thioether Linkage : This functional group may enhance the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrimidine Ring : Utilizing acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
- Thioether Formation : Reacting the pyrimidine derivative with a thiol compound.
- Acetamide Formation : Finalizing the synthesis by reacting the thioether with phenylacetamide.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
In studies assessing its antimicrobial properties, this compound demonstrated significant inhibition against several bacterial strains. For instance, its effectiveness was evaluated against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Potential
Recent investigations have highlighted its potential as an anticancer agent. The compound was found to induce apoptosis in cancer cell lines, specifically through the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular proliferation.
- Receptor Interaction : It has been suggested that it could bind to certain receptors, modulating their activity and influencing downstream signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Studies : Research conducted at a prominent university demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, correlating with increased levels of reactive oxygen species (ROS) .
Data Summary Table
Properties
CAS No. |
351013-70-2 |
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Molecular Formula |
C18H15N3O2S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H15N3O2S/c22-16-11-15(13-7-3-1-4-8-13)20-18(21-16)24-12-17(23)19-14-9-5-2-6-10-14/h1-11H,12H2,(H,19,23)(H,20,21,22) |
InChI Key |
FYNXMRMMHIZSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3 |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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